molecular formula C9H11N B1585221 3-Methylindoline CAS No. 4375-15-9

3-Methylindoline

Cat. No.: B1585221
CAS No.: 4375-15-9
M. Wt: 133.19 g/mol
InChI Key: BFQARNDIMKOOQQ-UHFFFAOYSA-N
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Description

3-Methylindoline, also known as 3-methyl-1H-indole, is an organic compound belonging to the indole family. It is a derivative of indole with a methyl group attached to the third carbon of the indole ring. This compound is known for its presence in various natural sources and its significance in both biological and industrial applications.

Scientific Research Applications

3-Methylindoline has a wide range of applications in scientific research, including:

Chemistry:

  • Used as a building block in the synthesis of more complex indole derivatives.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology:

Medicine:

  • Explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
  • Investigated for its role in the development of new drugs targeting specific biological pathways.

Industry:

  • Used in the production of fragrances and perfumes due to its distinct odor.
  • Employed as an intermediate in the synthesis of agrochemicals and other industrial chemicals.

Safety and Hazards

3-Methylindoline may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its vapors, mist, or gas, and it should be used only outdoors or in a well-ventilated area .

Future Directions

Indoles, including 3-Methylindoline, are significant heterocyclic systems in natural products and drugs . The investigation of novel methods of synthesis has attracted the attention of the chemical community . Therefore, future research may focus on developing new synthesis methods and exploring the potential applications of this compound in various fields.

Mechanism of Action

Target of Action

3-Methylindoline primarily targets human bronchial epithelial cell lines . These cells express different cytochrome P450 enzymes, which are crucial in the bioactivation of this compound . The cytochrome P450 enzymes, specifically P450s 2A6, 3A4, 2F1, and 2E1, are overexpressed in these cells .

Mode of Action

This compound interacts with its targets, the cytochrome P450 enzymes, in a way that leads to cytotoxicity . The cytotoxicity is measured by the leakage of lactate dehydrogenase into the medium after a 48-hour incubation . The toxicity can be ameliorated by pretreatment with 1-aminobenzotriazole (ABT) .

Biochemical Pathways

This compound affects the biochemical pathways related to glutathione . Depletion of glutathione with diethylmaleate decreases the onset and increases the extent of cell death with this compound . This suggests that this compound’s cytotoxicity is enhanced when glutathione levels are low .

Pharmacokinetics

The compound’s cytotoxicity and its interaction with cytochrome p450 enzymes suggest that it may be metabolized in the body

Result of Action

The molecular and cellular effects of this compound’s action include cytotoxicity and apoptosis . A low concentration of this compound induces apoptosis in BEAS-2B cells, which is measured by DNA fragmentation . Apoptosis is inhibited by the presence of ABT . Therefore, this compound induces programmed cell death at relatively low concentrations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, microorganisms in fecal samples can degrade this compound, which is an effective method for energy conservation and environmental protection . This suggests that the compound’s action can be influenced by the presence of certain microorganisms in the environment .

Biochemical Analysis

Biochemical Properties

3-Methylindoline plays a significant role in biochemical reactions. It is a product of the degradation of tryptophan in higher plants . Indole derivatives, including this compound, are known to show various biologically vital properties . They play a main role in cell biology and have been used as biologically active compounds for the treatment of various disorders .

Cellular Effects

This compound has been shown to have cytotoxic effects on human bronchial epithelial cell lines . It was found that cells overexpressing certain cytochrome P450 enzymes were susceptible to this compound-induced damage . This compound has also been associated with apoptosis in cells, indicating its influence on cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cytochrome P450 enzymes. These enzymes convert this compound to a reactive intermediate, 3-methyleneindolenine, which damages cells by forming protein adducts . This process is key to understanding how this compound exerts its effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, cytotoxicity was measured by leakage of lactate dehydrogenase into the medium after a 48-hour incubation .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it is known that the toxicity of this compound is species- and organ-selective, showing its highest toxicity in goats and cattle, followed by rodents .

Metabolic Pathways

This compound is involved in the tryptophan-kynurenine pathway. It is produced by the degradation of tryptophan in higher plants . The metabolism of this compound is a key factor in understanding its biochemical properties and effects.

Transport and Distribution

While specific information on the transport and distribution of this compound within cells and tissues is limited, it is known that this compound is a product of the degradation of tryptophan in higher plants , suggesting that it may be transported and distributed within cells and tissues as part of metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylindoline can be synthesized through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. Another method involves the reduction of indole-3-carboxaldehyde derivatives using hydrogenation catalysts such as copper or copper oxide-based catalysts .

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of indole-3-carboxaldehyde derivatives. This process is performed in the presence of a solvent under conditions of 50-300°C and 50-1,000 psig with a hydrogen atmosphere . The use of relatively inexpensive hydrogenation catalysts makes this method economically viable.

Chemical Reactions Analysis

Types of Reactions: 3-Methylindoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding indole-3-carboxylic acids.

    Reduction: Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon or copper-based catalysts.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom or the carbon atoms adjacent to the nitrogen.

Major Products:

    Oxidation Products: Indole-3-carboxylic acids.

    Reduction Products: Reduced forms of this compound, such as this compound derivatives.

    Substitution Products: Various substituted indole derivatives depending on the electrophile used.

Comparison with Similar Compounds

Uniqueness of this compound:

  • The presence of a methyl group at the third carbon of the indole ring imparts unique chemical properties to this compound, making it distinct from other indole derivatives.
  • Its specific reactivity and applications in various fields, including chemistry, biology, and industry, highlight its importance as a versatile compound.

Properties

IUPAC Name

3-methyl-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-7-6-10-9-5-3-2-4-8(7)9/h2-5,7,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQARNDIMKOOQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50335319
Record name 3-methylindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4375-15-9
Record name 3-Methylindoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4375-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-methylindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Skatole (26.5 g, 202 mmol) was dissolved in acetic acid (500 mL) and cooled to 15° C. Sodium cyanoborohydride (40 g, 637 mmol) was added in portions to this cooled solution. After the addition was complete, stirring was continued for 1 h at RT. Subsequently, water (100 mL) was added and after 15 min at RT, the mixture was evaporated under reduced pressure at 60° C. To the residue was added 0.5 L 5% aq. NaHCO3 and 0.5 L TBME and the organic layer was washed with 5% aq. NaHCO3 (2×250 mL), water (0.5 L), 1M aq. NaOH (100 mL), 5% aq. NaHCO3 (250 mL), and brine (250 mL). After drying over Na2SO4 and filtration, the solvent was removed by evaporation under reduced pressure. Yield: 23.3 g (87%).
Quantity
26.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere 0.58 g (9.2 mmol) sodium cyanoborohydride were added batchwise to 1.0 g (7.6 mmol) 3-methylindole in 5.0 mL glacial acetic acid and the mixture was stirred for 60 min at RT. Then the reaction mixture was poured onto a 4N aqueous sodium hydroxide solution and extracted with EtOAc. The combined organic phases were washed several times with saturated sodium hydrogen carbonate solution, dried on sodium sulphate and evaporated down.
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What makes 3-methylindoline significant in biological research?

A: this compound is a key intermediate in the metabolic pathway of 3-methylindole, a pneumotoxic compound found in various environments. Understanding the formation and fate of this compound is crucial due to its potential role in 3-methylindole toxicity. [, ]

Q2: How is this compound formed in biological systems?

A: Research suggests that this compound is formed through the cytochrome P450-mediated epoxidation of 3-methylindole. This process leads to the formation of 2,3-epoxy-3-methylindoline, a reactive intermediate. This epoxide can then undergo ring opening and a hydride shift to form this compound. Evidence for this pathway includes the retention of deuterium from labeled 3-methylindole during in vitro studies with goat lung microsomes. [, ]

Q3: What are the potential reactive intermediates formed during this compound formation?

A: Studies utilizing stable isotope techniques and mass spectrometry have identified two key reactive intermediates: [, ]

    Q4: Can you elaborate on the experimental evidence supporting the formation of these reactive intermediates?

    A: Several key findings support the existence of these intermediates: [, ]

      Q5: Beyond its role in 3-methylindole metabolism, what other research has been conducted on this compound?

      A: this compound derivatives have shown potential as inhibitors of EZH2, an enzyme implicated in certain cancers. Researchers have explored the design, synthesis, and structure-activity relationships of novel this compound-based EZH2 inhibitors. [] Additionally, this compound derivatives have been synthesized and studied for their selective toxicity against the SH-SY5Y cell line. []

      Q6: What are the potential applications of this research in drug development?

      A: While this compound itself might not be a direct drug candidate, understanding its formation and reactivity is crucial for: [, , ]

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